molecular formula C7H13NO2 B2366858 3,3-Dimethyl-1,4-oxazepan-5-one CAS No. 2172495-09-7

3,3-Dimethyl-1,4-oxazepan-5-one

Cat. No.: B2366858
CAS No.: 2172495-09-7
M. Wt: 143.186
InChI Key: MEVFRFGBYFMIDT-UHFFFAOYSA-N
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Description

“3,3-Dimethyl-1,4-oxazepan-5-one” is a chemical compound with the molecular formula C7H13NO2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13NO2/c1-7(2)6-9-5-3-4-8-7/h8H,3-6H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 129.20 g/mol .

Scientific Research Applications

Prototropic Tautomerism Studies

The study of prototropic tautomerism of derivatives of 2,7-dimethyl-1,2,4-triazepine, closely related to 3,3-Dimethyl-1,4-oxazepan-5-one, has been a significant area of research. These studies involve examining the stability of different tautomers using density functional theory methods, which can provide insights into the chemical behavior and reactivity of such compounds (Lamsabhi et al., 2002).

Charge-Transfer Spectra Analysis

Research has also focused on the intermolecular charge-transfer spectra of related triazepine derivatives in the UV-visible region. These studies aim to understand the complexation with molecular iodine, revealing the basicity and reactivity of these compounds (Esseffar et al., 2009).

Reactivity and Hydrogen Storage Potential

The reactivity of triazepine derivatives, including their keto-enol tautomerization and potential for hydrogen storage, has been evaluated using advanced computational methods. These studies highlight the potential of these compounds in hydrogen storage applications due to their thermodynamic favorability (Esseffar et al., 2018).

Gas-Phase Basicity Measurement

The measurement of gas-phase proton affinities of triazepine thio derivatives, closely related to this compound, helps in understanding their behavior as sulfur bases in the gas phase. This research contributes to the knowledge of the molecular force field and reactivity of these systems (Lamsabhi et al., 2002).

Photochemical Studies

The photochemistry of aryl azides, including derivatives of this compound, has been investigated to understand their reaction mechanisms and the formation of intermediates under certain conditions. Such studies are crucial in the field of synthetic organic chemistry (Shields et al., 1987).

Safety and Hazards

This compound is classified as a combustible liquid. It is harmful if swallowed or in contact with skin, and it causes skin irritation. It also causes serious eye damage .

Properties

IUPAC Name

3,3-dimethyl-1,4-oxazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2)5-10-4-3-6(9)8-7/h3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVFRFGBYFMIDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172495-09-7
Record name 3,3-dimethyl-1,4-oxazepan-5-one
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